CrBKA

Description

BenchChem offers high-quality CrBKA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CrBKA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

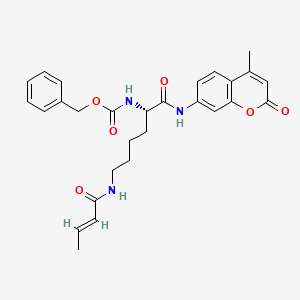

Molecular Formula |

C28H31N3O6 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-6-[[(E)-but-2-enoyl]amino]-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C28H31N3O6/c1-3-9-25(32)29-15-8-7-12-23(31-28(35)36-18-20-10-5-4-6-11-20)27(34)30-21-13-14-22-19(2)16-26(33)37-24(22)17-21/h3-6,9-11,13-14,16-17,23H,7-8,12,15,18H2,1-2H3,(H,29,32)(H,30,34)(H,31,35)/b9-3+/t23-/m0/s1 |

InChI Key |

MZNAVDKTIVTYMY-BSQRELMASA-N |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Identify "CrBKA": Further Information Required to Proceed

Despite a comprehensive search, the molecule or drug referred to as "CrBKA" could not be definitively identified. As a result, the requested in-depth technical guide on its mechanism of action cannot be provided at this time.

Initial and subsequent searches for "CrBKA" and variations such as "CrBKA drug," "CrBKA molecule," and "Caracolide B (CrBKA)" did not yield any specific, publicly available scientific literature or data. The search results were either unrelated or pointed to general pharmacological concepts without mentioning a specific agent named CrBKA.

It is possible that "CrBKA" is an internal development code, a niche research compound with limited public documentation, a significant misspelling of an existing drug, or a proprietary name not yet in the public domain.

Without a clear identification of the molecule, it is impossible to gather the necessary information to fulfill the core requirements of the request, which include:

-

Summarizing quantitative data into structured tables.

-

Providing detailed methodologies for key experiments.

-

Creating diagrams for signaling pathways, experimental workflows, or logical relationships.

To proceed with generating the requested technical guide, please provide the full and correct name of the molecule, any alternative names or identifiers, or any relevant publications or context that could aid in its identification. Once the specific agent is identified, a thorough analysis of its mechanism of action can be conducted to produce the detailed whitepaper as requested.

An In-depth Technical Guide to ATP-Sensitive Potassium (KATP) Channels in Research

Introduction

ATP-sensitive potassium (KATP) channels are crucial mediators that link the metabolic state of a cell to its electrical activity. These channels are found in a variety of tissues, including pancreatic β-cells, neurons, and cardiac and skeletal muscle. In a research context, KATP channels are significant targets for understanding and developing therapies for a range of diseases, including neonatal diabetes, hyperinsulinism, and cardiovascular disorders.[1][2] This guide provides a comprehensive overview of the structure, function, and research applications of KATP channels, with a focus on their role in insulin secretion.

Structure and Function of KATP Channels

KATP channels are octameric protein complexes composed of two distinct subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit.[1][2] The Kir6.x subunit forms the central pore through which potassium ions pass, while the SUR subunit confers sensitivity to nucleotides and pharmacological agents.

There are two main isoforms of the Kir6.x subunit (Kir6.1 and Kir6.2) and two main isoforms of the SUR subunit (SUR1 and SUR2), with SUR2 having two splice variants (SUR2A and SUR2B). The specific combination of these subunits determines the physiological and pharmacological properties of the KATP channel in different tissues.

| Subunit Composition | Primary Tissue Location | Key Physiological Role |

| Kir6.2/SUR1 | Pancreatic β-cells, Neurons | Regulation of insulin secretion, Neuronal excitability |

| Kir6.2/SUR2A | Cardiac and skeletal muscle | Cardioprotection during ischemia |

| Kir6.1/SUR2B | Smooth muscle | Regulation of vascular tone |

Role in Insulin Secretion

In pancreatic β-cells, KATP channels are the primary regulators of insulin release. The mechanism is as follows:

-

Low Glucose: When blood glucose levels are low, intracellular ATP levels are also low. This leads to the opening of KATP channels.

-

Potassium Efflux: The open KATP channels allow potassium ions (K+) to flow out of the cell, causing hyperpolarization of the cell membrane.

-

Calcium Channels Closed: This hyperpolarized state keeps voltage-gated calcium channels (VGCCs) closed.

-

Inhibition of Insulin Secretion: The lack of calcium influx prevents the fusion of insulin-containing vesicles with the cell membrane, thus inhibiting insulin secretion.

-

High Glucose: When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio.

-

KATP Channel Closure: ATP binds to the Kir6.2 subunit of the KATP channel, causing it to close.

-

Membrane Depolarization: The closure of KATP channels leads to depolarization of the cell membrane.

-

Calcium Influx: This depolarization opens VGCCs, allowing an influx of calcium ions (Ca2+).

-

Insulin Secretion: The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1]

This critical pathway is a key area of research for understanding and treating diabetes. Mutations in the genes encoding the Kir6.2 (KCNJ11) and SUR1 (ABCC8) subunits can lead to neonatal diabetes by preventing the KATP channel from closing in response to ATP.[1]

Experimental Protocols

A fundamental technique for studying KATP channel function is electrophysiology , specifically the patch-clamp technique .

Protocol: Whole-Cell Patch-Clamp Recording of KATP Channels in Pancreatic β-cells

1. Cell Preparation:

- Isolate pancreatic islets from a model organism (e.g., mouse) by collagenase digestion.

- Disperse the islets into single β-cells by gentle enzymatic treatment and mechanical trituration.

- Plate the dispersed cells on glass coverslips and culture for 24-48 hours.

2. Electrophysiological Recording:

- Mount the coverslip with adherent β-cells onto the stage of an inverted microscope.

- Continuously perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

- The intracellular (pipette) solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, adjusted to pH 7.2 with KOH. To study the effect of nucleotides, varying concentrations of ATP and ADP are added to this solution.

- Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane of a single β-cell.

- Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and record the resulting currents using a patch-clamp amplifier and data acquisition software.

3. Data Analysis:

- Analyze the recorded currents to determine the current-voltage relationship, channel open probability, and the effects of different nucleotides or pharmacological agents on channel activity.

Signaling Pathways and Visualizations

The regulation of insulin secretion by KATP channels in pancreatic β-cells is a well-defined signaling pathway.

Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.

Caption: Experimental workflow for patch-clamp analysis of KATP channels.

KATP channels represent a fascinating and clinically relevant area of research. Their role as metabolic sensors makes them critical for a wide range of physiological processes. A thorough understanding of their structure, function, and regulation is essential for the development of novel therapeutic strategies for diseases such as diabetes and cardiovascular disorders. The experimental techniques and signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to further explore the multifaceted roles of these important ion channels.

References

The Substrate Specificity of SIRT6 and the Transcriptional Coactivator CrBKA: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 6 (SIRT6) and CBP/p300-interacting protein with a KIX domain and ankyrin repeats (CrBKA), also known as Family with sequence similarity 170 member A (FAM170A), are nuclear proteins that play critical roles in regulating gene expression and cellular homeostasis. SIRT6, a member of the sirtuin family of NAD+-dependent enzymes, is a key regulator of genome stability, metabolism, and aging.[1][2] CrBKA (FAM170A) has been identified as a nuclear transcription factor involved in the positive regulation of heat shock genes.[3][4] This technical guide provides a comprehensive overview of the substrate specificity of SIRT6 and the current understanding of CrBKA, with a focus on quantitative data and detailed experimental methodologies.

CrBKA (FAM170A): A Nuclear Transcription Factor

CrBKA, officially known as FAM170A, is a protein characterized by a KIX domain-interacting motif and ankyrin repeats.[3] Its primary identified function is as a nuclear transcription factor that positively regulates the expression of heat shock genes by binding to heat shock promoter elements (HSE).[3]

Function and Substrate Specificity:

Limited information is currently available regarding the broad substrate specificity of CrBKA. Its known function points towards a role in transcriptional regulation, likely through interactions with the KIX domain of the transcriptional coactivators CBP and p300. The N-terminus of CrBKA is necessary for its nuclear localization, while the C-terminus is required for its transcriptional activity.[3] Studies in mice have also indicated a critical role for FAM170A in male fertility, specifically in spermiation and sperm head morphology.[5] At present, there is no direct evidence in the reviewed literature of a physical or functional interaction between CrBKA and SIRT6.

Known interactors and functional characteristics of CrBKA (FAM170A) are summarized below:

| Property | Description | Reference(s) |

| Full Name | Family With Sequence Similarity 170 Member A | [4] |

| Aliases | CrBKA, ZNFD, Zinc Finger Domain-Containing Protein | [4] |

| Cellular Location | Nucleus | [3][4] |

| Molecular Function | DNA binding, Zinc ion binding, Positive regulation of DNA-templated transcription | [3][4] |

| Biological Process | Regulation of heat shock gene expression, Spermatogenesis | [3][5] |

SIRT6: A Multifaceted Deacylase and ADP-ribosyltransferase

SIRT6 is a chromatin-associated enzyme with multiple catalytic activities, including NAD+-dependent protein deacetylation, long-chain fatty deacylation, and mono-ADP-ribosylation.[2] These activities allow SIRT6 to regulate a wide array of cellular processes.

SIRT6 Substrate Specificity and Quantitative Data

SIRT6 exhibits selectivity for its substrates, with histone and non-histone proteins being its primary targets. The deacetylation activity of SIRT6 is notably weaker in vitro compared to its robust in vivo functions, suggesting that its activity is tightly regulated within the cellular environment, potentially through interaction with DNA or other proteins.[6]

Table of Known SIRT6 Substrates and Kinetic Data:

| Substrate | Site of Modification | Catalytic Activity | Biological Function | Quantitative Data (Km, kcat) | Reference(s) |

| Histone H3 | Lysine 9 (H3K9ac) | Deacetylation | Telomere maintenance, Transcriptional repression, DNA repair | Km (peptide) = 600 µM, Km (NAD+) = 310 µM | [7][8] |

| Histone H3 | Lysine 56 (H3K56ac) | Deacetylation | Genomic stability, DNA repair | - | [7] |

| PARP1 | - | Mono-ADP-ribosylation | DNA double-strand break repair | - | [9] |

| c-Jun | - | Deacetylation | Attenuation of pro-inflammatory gene expression | - | [7] |

| HIF-1α | - | Co-repressor | Regulation of glycolysis and glucose uptake | - | [10] |

| GCN5 | - | Deacetylation | Regulation of gluconeogenesis | - | [10] |

| FOXO3a | - | Interaction | Regulation of cholesterol homeostasis | - | [11] |

| Long-chain fatty acyl groups | Lysine residues | Deacylation | Metabolism | Higher activity than deacetylation in vitro | [12] |

Note: Quantitative data for SIRT6 is often determined using in vitro assays and may vary depending on the specific experimental conditions.

Signaling Pathways Involving SIRT6

SIRT6 is a central node in several critical signaling pathways, most notably in DNA damage repair and metabolic regulation.

SIRT6 acts as a sensor for DNA double-strand breaks (DSBs) and is one of the earliest factors recruited to sites of DNA damage.[13][14] Upon recruitment, it facilitates the recruitment of other DNA repair proteins, including PARP1, and promotes chromatin remodeling to allow for efficient repair.[9]

SIRT6 plays a crucial role in regulating glucose and lipid metabolism. It can act as a corepressor of HIF-1α, thereby inhibiting glycolysis.[10] It also influences gluconeogenesis and cholesterol homeostasis through its interactions with various transcription factors and enzymes.[10][11]

References

- 1. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 3. uniprot.org [uniprot.org]

- 4. genecards.org [genecards.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. abcam.com [abcam.com]

- 9. DNA repair - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]

Unraveling "CrBKA": A Case of Ambiguity in Scientific Nomenclature

The identity of the molecule designated as "CrBKA" remains elusive within publicly accessible scientific literature and databases. Extensive searches have failed to identify a specific compound, drug, or biological agent known by this abbreviation. This ambiguity prevents the creation of a detailed technical guide on its discovery, synthesis, and mechanism of action as initially requested.

Initial investigations into scientific databases and search engines yielded no direct results for "CrBKA." The search results did, however, provide general information on inhibitors of "Creatine kinase-B" (CKB) and the "cAMP response element-binding protein" (CREB). This suggests that "CrBKA" might be a non-standard abbreviation, a typographical error, or an internal codename for a compound that has not yet been publicly disclosed.

Given the search outcomes, several potential interpretations of "CrBKA" could be considered:

-

Creatine Kinase B (CKB) Related Compound: It is plausible that "CrBKA" refers to an activator or inhibitor of Creatine kinase B, an enzyme crucial for energy homeostasis in various tissues. However, no specific molecule with this designation is documented in the retrieved search results.

-

CREB-Related Compound: Another possibility is that "CrBKA" is related to the CREB signaling pathway, a critical regulator of gene expression in response to various cellular stimuli. The abbreviation could potentially stand for a modulator of CREB activity. Again, no specific entity named "CrBKA" was found in this context.

-

A Novel or Undisclosed Compound: "CrBKA" could be a novel synthetic compound or a newly discovered natural product that has not yet been described in peer-reviewed literature. It might also be an internal designation used within a research group or pharmaceutical company that has not been made public.

Without a definitive identification of "CrBKA," it is impossible to fulfill the request for an in-depth technical guide. Key information required for such a document, including its chemical structure, synthetic route, biological targets, quantitative activity data, and associated signaling pathways, is entirely absent from the available information.

Therefore, to proceed with the creation of the requested whitepaper, clarification on the precise identity of "CrBKA" is essential. Further details, such as its full chemical name, CAS number, or a reference to a publication describing it, are needed to conduct a meaningful and accurate scientific investigation.

A Technical Guide to Sirtuin Activity Assays

An in-depth technical guide has been created on the core principles and methodologies of sirtuin activity assays. No specific information was found regarding the role of "CrBKA" in this context. The following guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including gene silencing, DNA repair, metabolic regulation, and aging.[1][2] The modulation of sirtuin activity holds therapeutic promise for a range of diseases, making the accurate measurement of their enzymatic activity paramount in research and drug development.[2][3] This guide details the core principles and methodologies of common sirtuin activity assays.

Sirtuins, such as SIRT1, are involved in numerous cellular pathways, including transcription, apoptosis, and stress resistance.[1] Their activity is linked to conditions like cancer and neurological diseases, making the detection of sirtuin activation or inhibition a key area of study.[1][2]

Principles of Sirtuin Activity Assays

The fundamental principle of most sirtuin activity assays involves a two-step enzymatic reaction. First, a sirtuin enzyme deacetylates a synthetic substrate containing an acetylated lysine residue. In the second step, a developing solution cleaves the deacetylated substrate, releasing a reporter molecule that can be quantified.[4][5]

Fluorometric Assays

Fluorometric assays are a widely used method for measuring sirtuin activity due to their high sensitivity. These assays utilize a substrate that, upon deacetylation and subsequent development, releases a highly fluorescent group.[4][5] The measured fluorescence is directly proportional to the sirtuin's deacetylase activity.[4]

Colorimetric Assays

Colorimetric assays offer an alternative method and are suitable for a broad range of applications, from purified sirtuin isoforms to nuclear extracts from various species.[1] Similar to fluorometric assays, they involve the enzymatic deacetylation of a substrate, but the final product is a chromophore that can be measured using a spectrophotometer.

FRET-Based Assays

Fluorescence Resonance Energy Transfer (FRET) is another technology employed in sirtuin activity assays. In this method, deacetylation of a substrate by a sirtuin leads to a conformational change that can be detected by a change in the FRET signal.[6]

Experimental Protocols

Below are generalized protocols for performing sirtuin activity assays. Specific details may vary depending on the commercial kit and the nature of the sample.

General Fluorometric Sirtuin Activity Assay Protocol

-

Prepare Reagents: Thaw all necessary reagents, including the assay buffer, SIRT1 substrate, NAD+, developing solution, and any activators or inhibitors to be tested. Prepare a standard curve using a non-acetylated standard.

-

Set up the Reaction: In a 96-well plate, add the assay buffer, NAD+, and the sample containing the sirtuin enzyme (e.g., purified SIRT1, cell lysate). Include appropriate controls such as a no-enzyme control and a no-NAD+ control.

-

Initiate the Reaction: Add the SIRT1 substrate to each well to start the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified period, typically 30-60 minutes.[4][7]

-

Development: Add the developing solution to each well to stop the deacetylation and initiate the fluorescence-generating reaction. Incubate at 37°C for 10-15 minutes.[4][7]

-

Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360 nm/440-465 nm).[5][6]

-

Data Analysis: Subtract the background fluorescence and calculate the sirtuin activity based on the standard curve.

Sample Preparation for Sirtuin Activity Assays

-

Cell Lysates:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris.

-

The supernatant containing the sirtuin enzyme is used for the assay.[8]

-

-

Tissue Homogenates:

-

Homogenize the tissue in a suitable homogenization buffer.

-

Centrifuge the homogenate to remove insoluble material.

-

The resulting supernatant can be used for the assay.[7]

-

-

Immunoprecipitation:

-

Incubate cell lysate with an anti-SIRT1 antibody.

-

Add protein A/G agarose beads to pull down the antibody-SIRT1 complex.

-

Wash the beads and resuspend them in the assay buffer to measure the activity of the immunoprecipitated SIRT1.[8]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for typical sirtuin activity assay kits.

| Parameter | Value | Source |

| Excitation Wavelength | 340-360 nm | [5][6] |

| Emission Wavelength | 440-465 nm | [5][6] |

| Assay Time | ~1 hour 10 minutes | [6] |

| Detection Range | 0.03-9.66 U/L | [6] |

| Sensitivity | 0.03 U/L | [6] |

| Reagent | Storage Temperature |

| Assay Kit | -20°C |

| Recombinant SIRT1 | -80°C |

| Assay Buffer | 2-8°C |

Sirtuin Modulators in Assays

Sirtuin activity assays are crucial for screening and characterizing activators and inhibitors.

-

Activators: Resveratrol is a well-known natural activator of SIRT1.[2] Other synthetic sirtuin-activating compounds (STACs) have also been developed.[2][9]

-

Inhibitors: Nicotinamide, a natural byproduct of the sirtuin deacetylation reaction, acts as an inhibitor.[4] Other small molecule inhibitors include sirtinol and cambinol.[2]

Visualizing Sirtuin Assay Workflows and Pathways

Generalized Sirtuin Activity Assay Workflow

Caption: Generalized workflow for a typical sirtuin activity assay.

Simplified Sirtuin Deacetylation Reaction Pathway

Caption: The core enzymatic reaction catalyzed by sirtuins.

Logical Flow for Screening Sirtuin Modulators

Caption: A logical workflow for identifying and characterizing sirtuin modulators.

References

- 1. Universal SIRT Activity Assay Kit (Colorimetric) (ab156915) | Abcam [abcam.com]

- 2. Sirtuin activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fluorescent Landscape of CrBKA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of cellular signaling pathways and the development of targeted therapeutics increasingly rely on high-quality fluorescent probes. This technical guide provides an in-depth exploration of the fluorescence properties of CrBKA, a novel fluorophore with significant potential in biological research and drug discovery. We will delve into its spectral characteristics, quantum yield, and photostability, offering detailed experimental protocols for their determination. Furthermore, this guide will visually articulate key experimental workflows and the logical relationships of its fluorescence properties through comprehensive diagrams.

Core Fluorescence Properties of CrBKA

The utility of a fluorophore is defined by a set of key quantitative parameters that dictate its performance in various applications. The following table summarizes the core fluorescence properties of CrBKA, providing a comparative basis for its integration into experimental designs.

| Property | Value | Unit | Significance in Application |

| Excitation Maximum (λex) | Data Not Available | nm | Optimal wavelength for exciting the fluorophore. |

| Emission Maximum (λem) | Data Not Available | nm | Wavelength of maximum fluorescence intensity. |

| Molar Extinction Coefficient (ε) | Data Not Available | M⁻¹cm⁻¹ | Efficiency of light absorption at a specific wavelength. |

| Quantum Yield (Φ) | Data Not available | - | Efficiency of converting absorbed photons into emitted photons. |

| Brightness (ε x Φ) | Data Not Available | M⁻¹cm⁻¹ | Overall fluorescence intensity for a given excitation. |

| Fluorescence Lifetime (τ) | Data Not Available | ns | Time a molecule spends in the excited state before returning to the ground state. |

| Photostability | Data Not Available | - | Resistance to photobleaching upon exposure to excitation light. |

Note: Specific quantitative data for CrBKA is not publicly available. The table serves as a template for organizing such data once obtained.

Experimental Protocols for Characterizing CrBKA Fluorescence

Accurate characterization of a fluorophore's properties is paramount for its effective use. The following sections provide detailed methodologies for key experiments.

Determining Excitation and Emission Spectra

The excitation and emission spectra define the wavelengths of light that a fluorophore absorbs and emits.

Methodology:

-

Sample Preparation: Prepare a dilute solution of CrBKA in a suitable solvent (e.g., PBS, ethanol). The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

-

Instrumentation: Utilize a spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the presumed emission maximum of CrBKA.

-

Scan a range of excitation wavelengths (e.g., 300-600 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum of CrBKA.

-

Scan a range of emission wavelengths (e.g., 400-700 nm).

-

Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum.

-

Measuring Quantum Yield

The quantum yield is a measure of the efficiency of fluorescence.

Methodology:

-

Reference Standard: Select a reference fluorophore with a known quantum yield and similar spectral properties to CrBKA (e.g., quinine sulfate, fluorescein).

-

Absorbance Measurement: Measure the absorbance of both the CrBKA solution and the reference standard solution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations to have similar absorbance values (ideally < 0.1).

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of both the CrBKA and reference standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both samples.

-

-

Calculation: The quantum yield of CrBKA (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where:

-

Φ_ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Assessing Photostability

Photostability determines the fluorophore's resistance to degradation upon light exposure.

Methodology:

-

Sample Preparation: Prepare a solution of CrBKA and mount it on a microscope slide.

-

Instrumentation: Use a fluorescence microscope equipped with a camera and a light source for excitation.

-

Image Acquisition:

-

Acquire an initial image of the fluorescent sample (time = 0).

-

Continuously expose the sample to the excitation light.

-

Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image.

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability.

-

Visualizing Experimental Workflows and Relationships

To aid in the conceptual understanding of the experimental processes and the interplay of fluorescence properties, the following diagrams are provided.

CrBKA: A Fluorogenic Probe for Interrogating Sirtuin Deacylation Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein deacylation, a critical post-translational modification, is paramount to understanding a vast array of cellular processes, from gene expression and metabolic regulation to the pathogenesis of diseases such as cancer and neurodegenerative disorders. Sirtuins, a class of NAD⁺-dependent lysine deacylases, are key enzymes in these pathways. To dissect the intricate mechanisms of sirtuin activity and to discover novel therapeutic modulators, specific and sensitive tools are required. This technical guide details the application of CrBKA, a fluorogenic small-molecule substrate, as a powerful tool for the real-time monitoring and characterization of sirtuin deacylation activity, with a particular focus on its utility in identifying isoform-specific enzymatic profiles.

Core Concepts: Understanding CrBKA

CrBKA is a synthetic, fluorogenic small-molecule substrate designed to measure the activity of sirtuin enzymes. It incorporates a crotonyl-lysine mimic, which is a known target for the deacylase activity of certain sirtuin isoforms. The core structure of CrBKA consists of a crotonylated amine linked to a fluorophore that is quenched. Upon enzymatic removal of the crotonyl group by a sirtuin, a subsequent proteolytic cleavage step liberates the fluorophore, resulting in a quantifiable increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal provides a sensitive and continuous assay for measuring deacylation rates.

CrBKA is part of a panel of similar fluorogenic substrates, each bearing a different acyl group, such as acetyl (AcBKA), succinyl (SuBKA), and myristoyl (MyBKA).[1][2][3][4] The use of this panel allows for the characterization of the substrate specificity of different sirtuin isoforms.

Applications in Deacylation Research

The primary application of CrBKA is in biochemical assays to:

-

Determine sirtuin activity and kinetics: By measuring the rate of fluorescence increase, researchers can calculate key kinetic parameters such as KM and Vmax for the decrotonylase activity of a given sirtuin.

-

Profile sirtuin isoform specificity: Comparing the activity of different sirtuins (e.g., SIRT1-7) on CrBKA and other acylated substrates reveals their substrate preferences.

-

Screen for sirtuin inhibitors and activators: CrBKA-based assays are highly amenable to high-throughput screening (HTS) for the discovery of novel small-molecule modulators of sirtuin activity. A decrease in the rate of fluorescence generation in the presence of a test compound would indicate inhibition.

Quantitative Data: Sirtuin Activity on Acyl-Lysine Substrates

The following table summarizes the observed deacylase activities of representative sirtuin isoforms on a panel of fluorogenic substrates, including CrBKA. This data highlights the differential substrate specificities of sirtuins.

| Substrate | SIRT2 Activity | SIRT5 Activity | SIRT6 Activity |

| CrBKA | No or very weak | No or very weak | Weak |

| AcBKA | Strong | No or very weak | Weak |

| SuBKA | No or very weak | Robust | No or very weak |

| MyBKA | Strong | No or very weak | Weak |

Data compiled from studies on fluorogenic small-molecule substrates.[2][4] The results indicate that while SIRT2 exhibits strong deacetylase and demyristoylase activity, and SIRT5 shows robust desuccinylase activity, CrBKA is not a primary substrate for these particular isoforms under the tested conditions.[2][4] This differential activity is crucial for designing specific assays and for understanding the biological roles of each sirtuin.

Experimental Protocols

General Protocol for a CrBKA-based Sirtuin Deacylation Assay

This protocol provides a general framework for measuring sirtuin decrotonylase activity using CrBKA. Specific concentrations and incubation times may need to be optimized for different sirtuin isoforms and experimental conditions.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT2, SIRT5, SIRT6)

-

CrBKA substrate

-

NAD⁺

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer/protease (e.g., Trypsin)

-

96-well or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of CrBKA in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions of the sirtuin enzyme, NAD⁺, and CrBKA in assay buffer.

-

Prepare a solution of the developer/protease in assay buffer.

-

-

Set up the Reaction:

-

In the wells of the microplate, add the assay buffer.

-

Add the sirtuin enzyme to the designated wells.

-

To initiate the reaction, add a mixture of NAD⁺ and CrBKA. The final concentration of each component should be optimized. For example, substrate concentrations could range from 10 µM to 100 µM.[2][4]

-

Include appropriate controls:

-

No-enzyme control: to measure background fluorescence.

-

No-NAD⁺ control: to confirm the NAD⁺-dependence of the reaction.

-

Inhibitor control (optional): to test the effect of a known sirtuin inhibitor.

-

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Development:

-

Add the developer/protease solution to each well to stop the sirtuin reaction and to cleave the decrotonylated substrate, releasing the fluorophore.

-

Incubate for a short period (e.g., 10-15 minutes) to allow for complete cleavage.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the rate of the reaction (fluorescence units per minute).

-

For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.

-

For kinetic analysis, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

-

Visualizations

Signaling Pathway: Sirtuin-Mediated Deacylation

Caption: General mechanism of sirtuin-catalyzed deacylation.

Experimental Workflow: CrBKA-based Deacylation Assay

Caption: Workflow for a fluorogenic deacylation assay using CrBKA.

Logical Relationship: Substrate Specificity Profiling

Caption: Profiling sirtuin isoform specificity with a substrate panel.

Conclusion

CrBKA, as part of a broader panel of fluorogenic acyl-lysine substrates, represents a valuable tool for the detailed investigation of sirtuin deacylase activity. Its application in continuous, fluorescence-based assays enables robust kinetic analysis, high-throughput screening for modulators, and the elucidation of sirtuin isoform substrate specificity. For researchers in both academic and industrial settings, CrBKA and related probes provide a powerful platform to advance our understanding of deacylation in health and disease and to accelerate the discovery of novel therapeutics targeting sirtuin pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05824A [pubs.rsc.org]

- 3. Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on Preliminary Studies Involving Crotonyl-7-amino-4-methylcoumarin-2-yl)ethyl]-L-lysinamide (CrBKA)

This technical guide provides a comprehensive overview of the preliminary studies involving CrBKA, a fluorogenic small-molecule substrate. It is intended for researchers, scientists, and drug development professionals working in the field of sirtuin biology and enzyme kinetics. This document details the experimental protocols for utilizing CrBKA in sirtuin activity assays, presents the available quantitative data from these studies, and visualizes the underlying biochemical processes and experimental workflows.

Introduction to CrBKA

CrBKA is a synthetic, fluorogenic substrate designed to measure the deacylase activity of sirtuins, a class of NAD⁺-dependent enzymes.[1][2][3] Specifically, it incorporates a crotonyl group on a lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[2][4] The enzymatic removal of the crotonyl group by a sirtuin, followed by a coupled trypsin digestion, liberates the AMC fluorophore, resulting in a measurable increase in fluorescence. This property allows for a sensitive and continuous assay of sirtuin activity.

Quantitative Data from Sirtuin Deacylase Activity Assays

In preliminary studies, CrBKA was tested against three representative sirtuin isoforms: SIRT2, SIRT5, and SIRT6. The deacylase activity was quantified by measuring the fluorescence intensity after incubation of the sirtuin with CrBKA. The results from these experiments are summarized below.

Table 1: Deacylase Activity of SIRT2, SIRT5, and SIRT6 on CrBKA

| Sirtuin Isoform | Substrate Concentration | Fluorescence (Arbitrary Units) | Observed Activity |

| SIRT2 | 100 µM | ~1000 | No or very weak |

| 10 µM | ~1000 | No or very weak | |

| SIRT5 | 100 µM | ~1000 | No or very weak |

| 10 µM | ~1000 | No or very weak | |

| SIRT6 | 100 µM | Not reported | Not reported |

| 10 µM | Not reported | Not reported |

Data extracted from fluorescence graphs in the cited literature. The fluorescence values are approximate and intended for comparative purposes. The baseline fluorescence in the absence of enzyme activity is around 1000 arbitrary units.

The preliminary data indicates that under the tested conditions, SIRT2 and SIRT5 exhibit no or very weak decrotonylase activity towards CrBKA.[2] In contrast, these studies showed that SIRT2 has strong deacetylase activity on AcBKA and SIRT5 has robust desuccinylase activity on SuBKA.[2][3]

Experimental Protocols

The following protocols are based on the methodologies described in the preliminary studies of CrBKA with sirtuins.

The synthesis of CrBKA involves a multi-step chemical process starting from commercially available N2-Boc-L-lysine.[4] The key steps include the reaction with 7-amino-4-methyl-2H-chromen-2-one, followed by the introduction of the crotonyl group.[4] For detailed synthetic procedures, please refer to the supporting information of the original publication.[4]

This protocol describes a coupled-enzyme assay to measure the deacylase activity of sirtuins using CrBKA.

Materials:

-

Sirtuin enzyme (e.g., SIRT2, SIRT5, or SIRT6)

-

CrBKA substrate

-

NAD⁺

-

Trypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

384-well black microplate

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare reaction mixtures in a 384-well plate. Each reaction should contain the sirtuin enzyme (0.2–1 µM), CrBKA (10 µM or 100 µM), and NAD⁺ (200 µM) in the assay buffer.

-

Incubate the reaction mixtures at 37°C for 4 hours with shaking at 140 rpm.[2]

-

After the incubation period, add trypsin to each well to a final concentration of 2 U/mL⁻¹.

-

Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.

-

Include appropriate controls, such as reactions without enzyme and reactions without NAD⁺, to account for background fluorescence and non-enzymatic hydrolysis.

Visualizations

The following diagrams illustrate the biochemical process and experimental workflow associated with the use of CrBKA in sirtuin research.

Caption: General mechanism of sirtuin-catalyzed deacylation.

Caption: Experimental workflow for the sirtuin deacylase assay using CrBKA.

References

CrBKA and its Interaction with Sirtuin Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD+-dependent lysine deacylases that play crucial roles in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation. Their involvement in various pathologies has made them attractive targets for therapeutic intervention. Small molecules that can modulate sirtuin activity are of significant interest in drug discovery. This technical guide focuses on the crotonyl-lysine analog, CrBKA (crotonyl-bicyclo[2.2.1]heptanyl-lysine), a synthetic substrate analog, and its interaction with various sirtuin isoforms. While comprehensive quantitative data remains limited, this document summarizes the current understanding of CrBKA-sirtuin interactions, provides detailed general protocols for assessing such interactions, and visualizes relevant signaling pathways.

Data Presentation: CrBKA Interaction with Sirtuin Isoforms

Currently, publicly available literature lacks specific quantitative inhibition or binding affinity data (e.g., IC50, Ki, Kd) for the interaction of CrBKA across the full panel of human sirtuin isoforms (SIRT1-7). However, initial qualitative screening has been performed for some isoforms. The following table summarizes the observed deacylase activity of SIRT2, SIRT5, and SIRT6 with CrBKA as a substrate.

| Sirtuin Isoform | CrBKA Deacylation Activity | Quantitative Data (IC50/Ki/Kd) | Reference |

| SIRT1 | Not Reported | Not Available | |

| SIRT2 | No significant activity observed | Not Available | [1] |

| SIRT3 | Not Reported | Not Available | |

| SIRT4 | Not Reported | Not Available | |

| SIRT5 | No significant activity observed | Not Available | [1] |

| SIRT6 | No significant activity observed | Not Available | [1] |

| SIRT7 | Not Reported | Not Available |

Note: The deacylation activity was assessed using a fluorogenic assay. The lack of significant activity suggests that CrBKA is a poor substrate for SIRT2, SIRT5, and SIRT6 under the tested conditions. Further studies are required to determine if CrBKA can act as an inhibitor and to quantify its binding affinity to these and other sirtuin isoforms.

Experimental Protocols

While specific protocols for CrBKA are not detailed in the literature, the following are detailed methodologies for key experiments commonly used to assess the interaction between small molecules and sirtuin isoforms. These can be adapted for the study of CrBKA.

Fluorogenic Sirtuin Activity Assay

This assay is a widely used method to measure the deacylase activity of sirtuins and to screen for inhibitors.

Principle: The assay utilizes a peptide substrate containing an acylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the acylated state, the fluorescence is quenched. Upon deacylation by a sirtuin, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)

-

CrBKA or other test compound

-

Fluorogenic substrate (e.g., a crotonylated peptide-AMC conjugate)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin)

-

Sirtuin inhibitor (e.g., Nicotinamide) for control

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of CrBKA in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add the test compound (CrBKA) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the sirtuin enzyme to each well and incubate for 15 minutes at 37°C to allow for compound binding.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of CrBKA and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) Assay

This technique is used to investigate protein-protein interactions in a cellular context. It can be adapted to see if CrBKA affects the interaction of a sirtuin with its known binding partners.

Principle: An antibody against a target protein (e.g., a specific sirtuin) is used to pull down the protein from a cell lysate. If the target protein is interacting with other proteins, they will also be pulled down. The presence of these interacting proteins is then detected by Western blotting.

Materials:

-

Cells expressing the sirtuin of interest

-

CrBKA or vehicle control

-

Cell lysis buffer

-

Antibody against the target sirtuin

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the potential interacting proteins

Procedure:

-

Treat cells with CrBKA or vehicle for a specified time.

-

Lyse the cells to release the proteins.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the target sirtuin to form an antibody-protein complex.

-

Add Protein A/G beads to capture the antibody-protein complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using antibodies against the potential interacting proteins.

-

Analyze the results to see if CrBKA treatment alters the interaction between the sirtuin and its binding partners.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving sirtuins that could potentially be modulated by small molecules like CrBKA, and a typical experimental workflow for inhibitor screening.

Caption: Sirtuin signaling pathways and potential modulation by CrBKA.

Caption: A typical workflow for sirtuin inhibitor screening and development.

Conclusion and Future Directions

The study of small molecule modulators of sirtuins, such as CrBKA, is a rapidly evolving field with significant therapeutic potential. While initial screenings of CrBKA have not shown it to be a strong substrate for SIRT2, SIRT5, and SIRT6, its potential as an inhibitor across the full sirtuin family remains to be quantitatively determined. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the interaction of CrBKA and other novel compounds with sirtuin isoforms. Future research should focus on obtaining comprehensive quantitative data for CrBKA, elucidating its precise mechanism of action, and exploring its effects on downstream cellular signaling pathways. Such studies will be crucial in determining the potential of CrBKA as a chemical probe or a therapeutic lead.

References

The Core Principles of Fluorogenic Substrates: An In-depth Technical Guide to CrBKA and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of fluorogenic substrates, with a specific focus on cresyl violet-based compounds like CrBKA (Cresyl Violet-B-K-A). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize enzymatic assays in their work.

Introduction to Fluorogenic Substrates

Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic cleavage. This "turn-on" mechanism provides a sensitive and continuous method for measuring enzyme activity in real-time. The basic design of a fluorogenic substrate consists of a fluorophore quenched by a linked recognition sequence. When a specific enzyme cleaves the recognition sequence, the fluorophore is released from the quenching moiety, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be directly correlated with the rate of the enzymatic reaction.

These substrates are invaluable tools in biochemistry and molecular biology, enabling the detection and quantification of enzyme activity with high sensitivity and specificity.[1] They are widely used in various applications, including enzyme kinetics studies, high-throughput screening for enzyme inhibitors, and monitoring cellular processes.[1]

The CrBKA (Cresyl Violet-Based) Fluorogenic Substrate System

CrBKA and similar substrates utilize cresyl violet as the fluorophore. Cresyl violet itself is a well-characterized, membrane-permeant fluorophore with favorable spectral properties.[2] In its substrate form, the cresyl violet molecule is conjugated to a peptide sequence that is specifically recognized by the target protease. This conjugation renders the cresyl violet non-fluorescent. Upon enzymatic cleavage of the peptide, the free cresyl violet is liberated and becomes highly fluorescent.[3][4]

The core principle of this system is the cleavage of an amide bond between the peptide and the cresyl violet leaving group. This process is illustrated in the diagram below.

Caption: General mechanism of cresyl violet-based fluorogenic substrates.

A notable example of a cresyl violet-based substrate is Ala-Pro-cresyl violet , which is used to measure the activity of dipeptidyl peptidase IV (DPPIV/CD26) .[3][4] Another commercially available series of cresyl violet substrates are the "Magic Red" reagents, which are designed to detect the activity of cathepsins, a class of lysosomal proteases.[1][2] For instance, MR-(RR)₂ is a substrate for cathepsin B, where two arginine-arginine dipeptides are attached to cresyl violet.[1]

Quantitative Data of Cresyl Violet-Based Substrates

The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity. The catalytic efficiency of an enzyme for a particular substrate is often expressed as kcat/Kₘ.

Below is a summary of available quantitative data for cresyl violet-based fluorogenic substrates.

| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| Ala-Pro-cresyl violet | Dipeptidyl Peptidase IV (DPPIV/CD26) | 6 - 22 | 4 - 16 nU | Not Reported | [3][4] |

| [Ala-Pro]₂-cresyl violet (Magic Red) | Dipeptidyl Peptidase IV (DPPIV/CD26) | 3.7 | Not Reported | Not Reported | [5] |

Note: The Vₘₐₓ values for Ala-Pro-cresyl violet were reported per individual rat hepatocyte and showed inverse correlation with Kₘ values, suggesting post-translational regulation.[3][4]

Experimental Protocols

In Vitro Enzyme Kinetics Assay

This protocol provides a general framework for determining the kinetic parameters (Kₘ and Vₘₐₓ) of a protease using a cresyl violet-based fluorogenic substrate in a microplate reader.

Materials:

-

Purified protease of interest

-

Cresyl violet-based fluorogenic substrate (e.g., Ala-Pro-cresyl violet)

-

Assay buffer (optimized for the specific protease, e.g., 50 mM Tris, pH 8.0, 100 mM NaCl for serine proteases; 100 mM sodium acetate, pH 5.5, 100 mM NaCl, 5 mM DTT for cysteine proteases)[6]

-

96-well black microplate

-

Fluorescence microplate reader with appropriate excitation and emission filters for cresyl violet (Excitation: ~590 nm, Emission: ~630 nm)

-

DMSO for substrate stock solution

Procedure:

-

Prepare Substrate Stock Solution: Dissolve the cresyl violet-based substrate in DMSO to a concentration of 1-10 mM.

-

Prepare Serial Dilutions of the Substrate: Prepare a series of dilutions of the substrate in assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.

-

Prepare Enzyme Solution: Dilute the purified enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the Assay Plate:

-

Add 50 µL of each substrate dilution to multiple wells of the 96-well plate.

-

Include wells with assay buffer only (no substrate) as a background control.

-

Include wells with substrate but no enzyme as a substrate autohydrolysis control.

-

-

Initiate the Reaction: Add 50 µL of the enzyme solution to each well to start the reaction.

-

Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Caption: Workflow for a typical in vitro enzyme kinetics assay using a fluorogenic substrate.

Live-Cell Imaging of Protease Activity

This protocol describes the use of a cell-permeant cresyl violet-based substrate, such as "Magic Red," to visualize protease activity in living cells.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Cell-permeant cresyl violet-based substrate (e.g., Magic Red Cathepsin B substrate)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets for cresyl violet and any other desired fluorescent probes (e.g., Hoechst for nuclear staining)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

Prepare Staining Solution: Reconstitute the lyophilized substrate in DMSO to create a stock solution. Immediately before use, dilute the stock solution in cell culture medium to the final working concentration (typically 1x, as recommended by the manufacturer).

-

Incubation: Remove the existing culture medium from the cells and replace it with the staining solution. Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 15-60 minutes).[2][7] The incubation time may need to be optimized for different cell types and experimental conditions.

-

Optional: Co-staining: If desired, other fluorescent probes for live-cell imaging, such as Hoechst 33342 for nuclear staining, can be added during the final 10-20 minutes of incubation.

-

Imaging: After incubation, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove excess substrate. Immediately image the cells using a fluorescence microscope. The red fluorescence will indicate the location of active protease.

-

Image Analysis: The fluorescence intensity can be quantified using image analysis software to compare protease activity between different experimental groups.

Signaling Pathways Amenable to Study with CrBKA-like Substrates

Fluorogenic substrates like CrBKA are powerful tools for investigating the roles of proteases in various signaling pathways. The specificity of the substrate determines which protease, and therefore which pathway, can be studied.

Dipeptidyl Peptidase IV (DPPIV/CD26) Signaling

DPPIV is a serine protease that cleaves N-terminal dipeptides from various bioactive peptides, including incretin hormones, chemokines, and neuropeptides.[8] By modulating the activity of these peptides, DPPIV plays a crucial role in glucose metabolism, immune regulation, and cancer progression.[8][9][10] Fluorogenic substrates for DPPIV can be used to screen for inhibitors that could be developed as therapeutics for type 2 diabetes, autoimmune diseases, and certain cancers.

Caption: Simplified overview of DPPIV/CD26 signaling pathways.

Caspase Signaling in Apoptosis

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of a cascade of caspases is a hallmark of apoptosis. Fluorogenic substrates with peptide sequences recognized by specific caspases (e.g., DEVD for caspase-3) are widely used to measure caspase activity and to screen for compounds that modulate apoptosis.

Caption: A simplified diagram of the caspase activation cascade leading to apoptosis.

Matrix Metalloproteinase (MMP) Signaling

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial for tissue remodeling, but their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disease. Fluorogenic substrates for MMPs are used to study their activity and to screen for inhibitors with therapeutic potential.

References

- 1. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. iji.sums.ac.ir [iji.sums.ac.ir]

- 7. Matrix Metalloproteinases (MMPs) in Cancer Initiation and Progression [ouci.dntb.gov.ua]

- 8. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro SIRT6 Assay Using a Crotonylated Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD⁺-dependent protein deacylases. It plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation. Unlike other sirtuins that primarily function as deacetylases, SIRT6 exhibits robust activity towards the removal of long-chain fatty acyl groups from lysine residues. Emerging evidence also points to its role as a decrotonylase, removing crotonyl groups from lysine residues on histones and other proteins. This decrotonylase activity is implicated in the regulation of gene expression and cellular metabolism.

The Crotonyl-Biotinylated-Lysine-Acyl (CrBKA) protocol for in vitro SIRT6 assays provides a specific and sensitive method to measure the decrotonylase activity of SIRT6. This application note details the principles of the assay, provides a comprehensive protocol, and presents relevant data for researchers engaged in studying SIRT6 function and developing modulators of its activity.

Principle of the Assay

The CrBKA assay is a fluorogenic, two-step enzymatic assay. The substrate is a synthetic peptide containing a crotonylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by a dabcyl group. In the first step, active SIRT6 enzymatically removes the crotonyl group from the lysine residue in the substrate. In the second step, a developer solution containing a protease is added. This protease specifically cleaves the decrotonylated peptide, liberating the AMC fluorophore from the quencher and resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the decrotonylase activity of SIRT6.

Signaling Pathway of SIRT6

SIRT6 is a key regulator of several critical signaling pathways involved in cellular homeostasis, aging, and disease. Its functions are intrinsically linked to its enzymatic activities, including deacetylation, defatty-acylation, and decrotonylation.

Caption: Overview of the major signaling pathways regulated by SIRT6.

Experimental Workflow

The experimental workflow for the in vitro SIRT6 assay using a crotonylated substrate is a straightforward two-step process performed in a microplate format, making it suitable for high-throughput screening.

Application Notes and Protocols for Rhodostomin (from Crotalus rhodostoma) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodostomin, a disintegrin isolated from the venom of the Malayan pit viper (Crotalus rhodostoma), is a potent antagonist of several integrin receptors. Its activity is primarily mediated by the Arg-Gly-Asp (RGD) sequence within its structure, which allows it to bind to and block the function of specific integrins, most notably αIIbβ3 on platelets and αvβ3 on various other cell types, including endothelial and some tumor cells. This competitive inhibition of ligand binding to integrins makes Rhodostomin a valuable tool for studying integrin-mediated cellular processes and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing Rhodostomin in key cell-based assays to investigate its effects on platelet aggregation, endothelial cell function, and cancer cell adhesion and migration.

Key Applications

-

Anti-Platelet Aggregation: Rhodostomin is a powerful inhibitor of platelet aggregation, making it a useful tool for studying the mechanisms of thrombosis and for the development of anti-thrombotic drugs.

-

Anti-Angiogenesis: By blocking αvβ3 integrin on endothelial cells, Rhodostomin can inhibit their proliferation, migration, and tube formation, which are critical steps in angiogenesis (the formation of new blood vessels). This has significant implications for cancer research, as tumor growth is dependent on angiogenesis.

-

Inhibition of Tumor Cell Adhesion and Metastasis: Rhodostomin has been shown to inhibit the adhesion of certain cancer cells to the extracellular matrix and to bone, suggesting its potential in preventing tumor metastasis.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Rhodostomin in various cell-based assays.

| Assay Type | Cell Type | Agonist/Stimulus | IC50 of Rhodostomin | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | Tumor Cell-Induced (MCF-7) | 0.03 µM | [1] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Basic Fibroblast Growth Factor (bFGF) | Submicromolar | [2] |

| Endothelial Cell Proliferation (VEGF-induced) | Human Umbilical Vein Endothelial Cells (HUVECs) | Vascular Endothelial Growth Factor (VEGF) | ~103.2 nM (for Echistatin, another disintegrin) | [3] |

| Tumor Cell Adhesion to Fibrinogen | CHO cells expressing integrin αIIbβ3 | - | 51.5 nM (for Echistatin) | [3] |

| Tumor Cell Adhesion to Fibronectin | K562 cells | - | 132.6 nM (for Echistatin) | [3] |

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol details the methodology for assessing the inhibitory effect of Rhodostomin on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Rhodostomin

-

Human whole blood from healthy, consenting donors

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet aggregation agonist (e.g., ADP, collagen, or tumor cells like MCF-7)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Pipettes and tips

-

Cuvettes for aggregometer

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used to calibrate the aggregometer (100% aggregation).

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP to 37°C.

-

Place a small magnetic stir bar in the aggregometer cuvette.

-

Add a defined volume of PRP (e.g., 450 µL) to the cuvette.

-

Incubate the PRP with various concentrations of Rhodostomin or a vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Add the platelet aggregation agonist (e.g., ADP, collagen, or a suspension of MCF-7 cells) to initiate aggregation.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of Rhodostomin compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Rhodostomin concentration to determine the IC50 value (the concentration of Rhodostomin that inhibits 50% of platelet aggregation).

-

Endothelial Cell Proliferation Assay

This protocol describes how to evaluate the effect of Rhodostomin on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with a growth factor.

Materials:

-

Rhodostomin

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum

-

Growth factor (e.g., bFGF or VEGF)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed HUVECs into a 96-well plate at a suitable density (e.g., 5,000 cells/well) in complete growth medium and allow them to adhere overnight.

-

-

Cell Treatment:

-

The next day, replace the growth medium with basal medium containing a low percentage of serum and incubate for several hours to synchronize the cells.

-

Treat the cells with various concentrations of Rhodostomin in the presence of a growth factor (e.g., bFGF at 30 ng/ml). Include a negative control (no growth factor) and a positive control (growth factor without Rhodostomin).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Proliferation Assessment:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of proliferation inhibition for each Rhodostomin concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the Rhodostomin concentration.

-

Cancer Cell Adhesion Assay

This protocol outlines a method to assess the ability of Rhodostomin to inhibit the adhesion of cancer cells to an extracellular matrix protein.

Materials:

-

Rhodostomin

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium

-

Extracellular matrix protein (e.g., fibronectin, vitronectin)

-

96-well plate (high-binding)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other fluorescent cell stain

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

The next day, wash the wells with PBS and block with a solution of BSA (e.g., 1% in PBS) for 1 hour at room temperature to prevent non-specific cell binding.

-

-

Cell Preparation and Treatment:

-

Harvest the cancer cells and resuspend them in serum-free medium.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

Incubate the labeled cells with various concentrations of Rhodostomin or a vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Wash the coated and blocked plate to remove the BSA.

-

Add the pre-treated cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Add PBS or lysis buffer to the wells and measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of adhesion inhibition for each Rhodostomin concentration compared to the control.

-

Determine the IC50 value for the inhibition of cell adhesion.

-

Visualizations

Signaling Pathway of Rhodostomin Inhibition

Caption: Rhodostomin's mechanism of action on platelets and other cells.

Experimental Workflow for Platelet Aggregation Inhibition Assay

Caption: Workflow for the platelet aggregation inhibition assay.

Logical Relationship of Rhodostomin's Anti-Angiogenic Effects

Caption: Logical flow of Rhodostomin's anti-angiogenic activity.

References

- 1. Characterization of platelet aggregation induced by human breast carcinoma and its inhibition by snake venom peptides, trigramin and rhodostomin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodostomin, a snake venom disintegrin, inhibits angiogenesis elicited by basic fibroblast growth factor and suppresses tumor growth by a selective alpha(v)beta(3) blockade of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Fluorescent Probes for Live-Cell Imaging: A General Protocol with Application to Calcium Signaling

Application Note ID: AN-2025-001

Introduction

Live-cell fluorescence microscopy is a powerful technique for studying dynamic cellular processes. A critical parameter for successful live-cell imaging is the determination of the optimal concentration of the fluorescent probe. Using a concentration that is too low will result in a poor signal-to-noise ratio, making it difficult to detect the target of interest.[1] Conversely, excessively high concentrations can lead to cellular toxicity, artifacts such as probe aggregation, and altered cellular physiology.[2] This application note provides a general protocol for determining the optimal concentration of a fluorescent probe for live-cell imaging, using a hypothetical fluorescent analog of cyclic ADP-ribose (cADPR) as an example, in the context of studying calcium signaling. Although the specific molecule "CrBKA" was not identified in the scientific literature, the principles and protocols outlined here are broadly applicable to novel fluorescent probes.

Cyclic ADP-ribose is an endogenous second messenger that mobilizes calcium from intracellular stores, playing a role in various cellular functions.[3][4] Fluorescent analogs of cADPR are valuable tools for studying these processes.[4][5] The following protocols and guidelines are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible fluorescence imaging assay.

Materials and Reagents

-

Fluorescent Probe (e.g., a novel fluorescent cADPR analog)

-

Cell line of interest (e.g., Jurkat T-lymphocytes, HEK293 cells)

-

Appropriate cell culture medium (phenol red-free medium is recommended for fluorescence microscopy to reduce background)[1][6]

-

Cell culture vessels (e.g., 96-well black, clear-bottom imaging plates)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving the fluorescent probe

-

Fluorescence microscope with appropriate filter sets and environmental control (temperature and CO2)

-

Image analysis software

Experimental Protocols

Preparation of Stock Solutions

-

Prepare a high-concentration stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Determining the Optimal Probe Concentration: A Titration Experiment

This protocol describes a systematic approach to test a range of probe concentrations to identify the one that provides the best balance between signal intensity and cell health.

-

Cell Seeding:

-

Seed the cells in a 96-well black, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

-

-

Probe Loading:

-